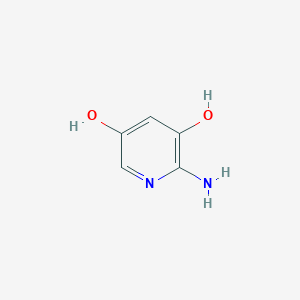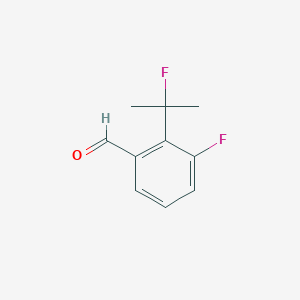
(R)-1-(2-Methylfuran-3-carbonyl)piperidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(2-Methylfuran-3-carbonyl)piperidine-2-carboxylic acid is a complex organic compound featuring a piperidine ring substituted with a 2-methylfuran-3-carbonyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Methylfuran-3-carbonyl)piperidine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of a piperidine derivative with a 2-methylfuran-3-carbonyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-Methylfuran-3-carbonyl)piperidine-2-carboxylic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(2-Methylfuran-3-carbonyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the carboxylic acid group can be converted to esters or amides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions include lactones, alcohols, esters, and amides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
®-1-(2-Methylfuran-3-carbonyl)piperidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-1-(2-Methylfuran-3-carbonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar heterocyclic structure and are known for their biological activities, including kinase inhibition.
Pyrrolopyrazine derivatives: These compounds also contain nitrogen heterocycles and exhibit a wide range of biological activities.
Coumarin derivatives: Known for their diverse biological properties, including anticoagulant and antimicrobial activities.
Uniqueness
®-1-(2-Methylfuran-3-carbonyl)piperidine-2-carboxylic acid is unique due to its specific combination of a piperidine ring with a 2-methylfuran-3-carbonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H15NO4 |
|---|---|
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
(2R)-1-(2-methylfuran-3-carbonyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO4/c1-8-9(5-7-17-8)11(14)13-6-3-2-4-10(13)12(15)16/h5,7,10H,2-4,6H2,1H3,(H,15,16)/t10-/m1/s1 |
Clé InChI |
BEGSDUDKWCWBQG-SNVBAGLBSA-N |
SMILES isomérique |
CC1=C(C=CO1)C(=O)N2CCCC[C@@H]2C(=O)O |
SMILES canonique |
CC1=C(C=CO1)C(=O)N2CCCCC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Chlorophenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B14913097.png)

![(S)-5-(Benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole hydrochloride](/img/structure/B14913102.png)
![4-chloro-N-{4-[(3,4-dihydro-1H-isochromen-1-ylmethyl)carbamoyl]phenyl}benzamide](/img/structure/B14913107.png)





![N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B14913155.png)
![3-{[(2,5-Dimethylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14913170.png)


